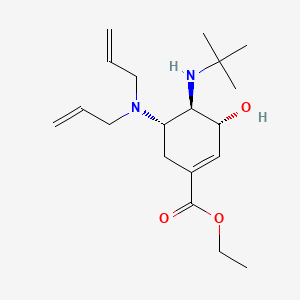
Ethyl (3R,4R,5S)-4-(tert-butylamino)-5-(diallylamino)-3-hydroxycyclohex-1-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3R,4R,5S)-4-(tert-butylamino)-5-(diallylamino)-3-hydroxycyclohex-1-ene-1-carboxylate is a complex organic compound characterized by its unique structural features. The presence of tert-butylamino and diallylamino groups, along with a hydroxycyclohexene ring, makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3R,4R,5S)-4-(tert-butylamino)-5-(diallylamino)-3-hydroxycyclohex-1-ene-1-carboxylate typically involves multiple steps, including the formation of the cyclohexene ring, introduction of the tert-butylamino and diallylamino groups, and esterification to form the ethyl carboxylate. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R,4R,5S)-4-(tert-butylamino)-5-(diallylamino)-3-hydroxycyclohex-1-ene-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexane derivative.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the double bond would result in a saturated cyclohexane derivative.
Scientific Research Applications
Ethyl (3R,4R,5S)-4-(tert-butylamino)-5-(diallylamino)-3-hydroxycyclohex-1-ene-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (3R,4R,5S)-4-(tert-butylamino)-5-(diallylamino)-3-hydroxycyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butylamino and diallylamino groups may interact with enzymes or receptors, modulating their activity. The hydroxy group can form hydrogen bonds with target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (3R,4R,5S)-4-(tert-butylamino)-5-(allylamino)-3-hydroxycyclohex-1-ene-1-carboxylate
- Ethyl (3R,4R,5S)-4-(tert-butylamino)-5-(diallylamino)-3-hydroxycyclohexane-1-carboxylate
Uniqueness
Ethyl (3R,4R,5S)-4-(tert-butylamino)-5-(diallylamino)-3-hydroxycyclohex-1-ene-1-carboxylate is unique due to the presence of both tert-butylamino and diallylamino groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H32N2O3 |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
ethyl (3R,4R,5S)-5-[bis(prop-2-enyl)amino]-4-(tert-butylamino)-3-hydroxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C19H32N2O3/c1-7-10-21(11-8-2)15-12-14(18(23)24-9-3)13-16(22)17(15)20-19(4,5)6/h7-8,13,15-17,20,22H,1-2,9-12H2,3-6H3/t15-,16+,17+/m0/s1 |
InChI Key |
VPFFPHTURFBHIJ-GVDBMIGSSA-N |
Isomeric SMILES |
CCOC(=O)C1=C[C@H]([C@@H]([C@H](C1)N(CC=C)CC=C)NC(C)(C)C)O |
Canonical SMILES |
CCOC(=O)C1=CC(C(C(C1)N(CC=C)CC=C)NC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















